molecular formula C17H25BrN2O2 B12434820 1-Boc-4-[(2-bromophenylamino)methyl]piperidine CAS No. 887581-51-3

1-Boc-4-[(2-bromophenylamino)methyl]piperidine

Cat. No.: B12434820
CAS No.: 887581-51-3
M. Wt: 369.3 g/mol
InChI Key: JJDQUPSYCXCBSR-UHFFFAOYSA-N
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Description

1-Boc-4-[(2-bromophenylamino)methyl]piperidine is a chemical compound with the molecular formula C17H25BrN2O2. It is a derivative of piperidine and is often used as an intermediate in the synthesis of various pharmaceuticals and research chemicals .

Preparation Methods

The synthesis of 1-Boc-4-[(2-bromophenylamino)methyl]piperidine typically involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with 2-bromoaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Boc-4-[(2-bromophenylamino)methyl]piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-4-[(2-bromophenylamino)methyl]piperidine is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of biological pathways and interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 1-Boc-4-[(2-bromophenylamino)methyl]piperidine involves its interaction with specific molecular targets. It can act as a precursor to other active compounds, which then exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the compounds derived from it .

Comparison with Similar Compounds

1-Boc-4-[(2-bromophenylamino)methyl]piperidine is similar to other piperidine derivatives, such as:

  • 1-Boc-4-(phenylamino)piperidine
  • 1-Boc-4-(4-bromophenylamino)piperidine
  • 1-Boc-4-(2-chlorophenylamino)methylpiperidine

Compared to these compounds, this compound is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it can undergo .

Properties

CAS No.

887581-51-3

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

tert-butyl 4-[(2-bromoanilino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-7-5-4-6-14(15)18/h4-7,13,19H,8-12H2,1-3H3

InChI Key

JJDQUPSYCXCBSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2Br

Origin of Product

United States

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